molecular formula C13H19NO3 B5270389 2-deoxy-N-(3,4-dimethylphenyl)pentofuranosylamine

2-deoxy-N-(3,4-dimethylphenyl)pentofuranosylamine

Cat. No.: B5270389
M. Wt: 237.29 g/mol
InChI Key: AOQSVYINZVHXNI-UHFFFAOYSA-N
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Description

2-deoxy-N-(3,4-dimethylphenyl)pentofuranosylamine is an organic compound that belongs to the class of pentofuranosylamines This compound is characterized by the presence of a pentofuranosyl ring attached to a 3,4-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-deoxy-N-(3,4-dimethylphenyl)pentofuranosylamine typically involves multi-step reactions. One common method starts with the preparation of the pentofuranosylamine backbone, followed by the introduction of the 3,4-dimethylphenyl group. The reaction conditions often include the use of specific catalysts and solvents to facilitate the desired transformations. For instance, the synthesis might involve the use of bis(3-methyl-2-butyl)borane as a catalyst under ambient temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-deoxy-N-(3,4-dimethylphenyl)pentofuranosylamine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a more saturated compound.

Scientific Research Applications

2-deoxy-N-(3,4-dimethylphenyl)pentofuranosylamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the study of carbohydrate chemistry.

    Biology: The compound is investigated for its potential role in biological systems, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for targeting specific diseases.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism by which 2-deoxy-N-(3,4-dimethylphenyl)pentofuranosylamine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-deoxy-N-phenylpentofuranosylamine: This compound is similar but lacks the dimethyl groups on the phenyl ring.

    2-deoxy-N-(4-methoxyphenyl)pentofuranosylamine: This compound has a methoxy group instead of the dimethyl groups.

Uniqueness

The presence of the 3,4-dimethylphenyl group in 2-deoxy-N-(3,4-dimethylphenyl)pentofuranosylamine imparts unique properties, such as increased hydrophobicity and potential steric effects, which can influence its reactivity and interactions with other molecules. This makes it distinct from its analogs and potentially more suitable for specific applications.

Properties

IUPAC Name

5-(3,4-dimethylanilino)-2-(hydroxymethyl)oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-8-3-4-10(5-9(8)2)14-13-6-11(16)12(7-15)17-13/h3-5,11-16H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOQSVYINZVHXNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2CC(C(O2)CO)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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